[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
Overview
Description
“[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate” is a chemical compound with the molecular formula C10H14O5 . It has a molecular weight of 214.21 g/mol . The compound is also known by several synonyms, including 3,4-DI-O-ACETYL-L-FUCAL and 3,4-DI-O-ACETYL-2,6-ANHYDRO-1,5-DIDEOXY-L-ARABINO-HEX-5-ENITOL .
Molecular Structure Analysis
The compound has a complex structure with multiple chiral centers . The IUPAC name, [(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate, indicates the configuration of these chiral centers . The “S” and “R” notations refer to the orientation of the chiral atom, while the numbers preceding the configuration indicate the carbon position in the molecule .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 0.7, indicating its relative lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are both 214.08412354 g/mol . The topological polar surface area of the compound is 61.8 Ų .
Scientific Research Applications
Crystal Structure Analysis
- The compound exhibits a distinct crystal structure, with the 3,4-dihydro-2H-pyran ring in a distorted half-boat conformation. This structure is relevant in crystallography and materials science for understanding molecular interactions and packing patterns in crystals (Zukerman-Schpector et al., 2015).
Supramolecular Chemistry
- Molecules of this compound can form supramolecular chains through specific interactions, a finding important in supramolecular chemistry for designing new materials and understanding molecular self-assembly (Zukerman-Schpector et al., 2015).
Organic Synthesis and Reaction Studies
- The compound is used in various synthesis routes for different organic compounds, contributing to advancements in organic chemistry and synthesis techniques. For example, it's involved in the synthesis of specific esters and other complex molecules, illustrating its versatility in organic reactions (Guo-fu, 2012).
Biocatalysis
- The compound is studied for its role in biocatalytic procedures, such as in the synthesis of key lactonized statin side chain intermediates. This research is crucial for developing more efficient and sustainable chemical processes (Troiani et al., 2011).
Medicinal Chemistry
- In medicinal chemistry, it has been used to synthesize new compounds with potential therapeutic applications, such as antitumor activity. These studies contribute to the discovery of new drugs and treatment methods (Can et al., 2005).
Marine Natural Products
- This compound has been isolated from marine sources, like marine fungi, indicating its potential as a marine natural product with various applications, including in drug discovery and biotechnology (Wu et al., 2010).
properties
IUPAC Name |
[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEGMKQAZZBNBB-JMOVZRAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350797 | |
Record name | AC1LELE9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |
CAS RN |
54621-94-2 | |
Record name | AC1LELE9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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